MK-8825

CGRP receptor antagonist migraine research rat pharmacodynamic model

MK-8825 is engineered for rat CGRP receptor studies. Unlike clinical CGRP antagonists with poor rodent activity, MK-8825 offers validated in vivo target engagement (rat Ki=17 nM) and high oral bioavailability. Its enhanced solubility and unbound fraction make it the definitive tool for migraine and pain research.

Molecular Formula C31H30F2N6O3
Molecular Weight 572.6 g/mol
CAS No. 1380887-60-4
Cat. No. B13342996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8825
CAS1380887-60-4
Molecular FormulaC31H30F2N6O3
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC1(CNC2(CCCC2)C(=O)N1CC(=O)NC3=CC4=C(CC5(C4)C6=C(NC5=O)N=CC=C6)N=C3)C7=CC(=CC(=C7)F)F
InChIInChI=1S/C31H30F2N6O3/c1-29(19-10-20(32)12-21(33)11-19)17-36-31(6-2-3-7-31)28(42)39(29)16-25(40)37-22-9-18-13-30(14-24(18)35-15-22)23-5-4-8-34-26(23)38-27(30)41/h4-5,8-12,15,36H,2-3,6-7,13-14,16-17H2,1H3,(H,37,40)(H,34,38,41)/t29-,30-/m0/s1
InChIKeyIDKKNSOZWQOAAS-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-8825 (CAS 1380887-60-4): A Potent, Selective CGRP Receptor Antagonist Optimized for Rat In Vivo Studies


MK-8825 (CAS 1380887-60-4) is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist developed by Merck Research Laboratories. It is a member of the spirocyclic diazaspiro[4.5]decane-acetamide class of CGRP antagonists [1]. The compound exhibits high affinity for the rat CGRP receptor (Ki = 17 nM) and potent inhibition of human CGRP receptor-mediated cAMP responses (IC50 = 0.23 nM) [1]. MK-8825 was rationally designed as an optimized analog of the clinically tested CGRP antagonist MK-3207, specifically to address the poor cross-species translation that had hindered the development of earlier CGRP receptor antagonists for rat models [1]. Its overall profile indicates utility as a rat-specific tool compound for investigating the effects of CGRP receptor blockade in vivo [1].

Why Generic Substitution Fails for MK-8825 (CAS 1380887-60-4): Quantified Differences in In Vivo Potency and Physicochemical Properties Versus Clinical CGRP Antagonists


Generic substitution of MK-8825 with other CGRP receptor antagonists, including those that have reached clinical development, is not scientifically valid due to fundamental differences in their cross-species pharmacology and physicochemical properties. Many clinical CGRP antagonists, such as telcagepant (MK-0974) and MK-3207, exhibit high affinity for human and primate receptors but show dramatically reduced potency at rodent receptors, rendering them ineffective as tool compounds for rat models [1][2]. MK-8825 was specifically engineered to address this limitation, maintaining similar affinity to MK-3207 at human and rat CGRP receptors while achieving significantly improved in vivo potency in a rat pharmacodynamic model [1]. Furthermore, MK-8825 possesses distinct physicochemical properties, including increased unbound fraction in rat plasma and enhanced aqueous solubility compared to its progenitor MK-3207, which directly impact its suitability for in vivo dosing and formulation [1]. These quantifiable differentiations are essential for researchers who require a validated, orally bioavailable CGRP receptor antagonist that reliably engages the target in rat models, a critical requirement that generic CGRP antagonists cannot fulfill.

MK-8825 (CAS 1380887-60-4) Quantitative Evidence Guide: Comparative Potency, Selectivity, and Physicochemical Differentiation


Superior In Vivo Potency in Rat Pharmacodynamic Model Compared to Clinically Tested MK-3207

MK-8825 exhibits significantly improved in vivo potency in a rat pharmacodynamic model compared to its progenitor compound, the clinically tested CGRP receptor antagonist MK-3207 [1]. While both compounds maintained similar affinity at the human and rat CGRP receptors in vitro, MK-8825 demonstrated enhanced in vivo target engagement in rats [1].

CGRP receptor antagonist migraine research rat pharmacodynamic model in vivo efficacy

Increased Rat Plasma Unbound Fraction Enabling Improved In Vivo Exposure Versus MK-3207

Rational modification of MK-3207 yielded MK-8825 with a quantifiably increased unbound fraction in rat plasma [1]. A higher unbound fraction correlates with greater free drug available for distribution and target engagement, a critical parameter for achieving robust in vivo pharmacology.

CGRP receptor antagonist plasma protein binding pharmacokinetics unbound fraction

Enhanced Aqueous Solubility for Improved Formulation and In Vivo Dosing Versus MK-3207

MK-8825 was designed to possess enhanced aqueous solubility compared to MK-3207 [1]. Adequate solubility is a prerequisite for developing reliable and reproducible dosing formulations, particularly for oral and parenteral administration in animal studies.

CGRP receptor antagonist aqueous solubility formulation in vivo dosing

Potent and Selective Rat CGRP Receptor Affinity Distinct from Clinical CGRP Antagonists

MK-8825 exhibits a binding affinity (Ki) of 17 nM for the rat CGRP receptor [1]. This is a stark contrast to clinically tested CGRP antagonists like telcagepant (MK-0974) and MK-3207, which show very high affinity for human receptors (Ki ~0.024-0.77 nM) but are poorly active in rodents due to species-specific receptor differences [2]. For example, MK-3207 displays a ~400-fold lower affinity for the rat receptor (Ki = 10 nM) [2], and telcagepant has a Ki of 1192 nM for the rat receptor .

CGRP receptor antagonist species-specific pharmacology receptor binding rat model

Demonstrated In Vivo Efficacy in Multiple Rat Models of Migraine and Pain

MK-8825 has demonstrated robust, dose-dependent efficacy in multiple in vivo rat models relevant to migraine and pain. In a cortical spreading depression (CSD) model, MK-8825 reversed CSD-induced freezing, grooming, and other pain-related behaviors in freely-moving rats [1]. In a nitroglycerin-induced hyperalgesia model, MK-8825 showed analgesic activity in both the tail flick test and formalin test, and effectively counteracted NTG-induced hyperalgesia [2]. Furthermore, in a nitroglycerin infusion model, pretreatment with MK-8825 (5 mg/kg) prevented the increase in spinal trigeminal neuronal activity [3].

CGRP receptor antagonist migraine pain research in vivo model cortical spreading depression

High Selectivity Profile Validated Against a Broad Panel of Receptors, Enzymes, and Ion Channels

MK-8825 has been shown to exhibit high selectivity for CGRP receptors among a multitude of other receptors as well as many enzymes and ion channels [1][2]. This selectivity profile is essential for a tool compound intended to dissect specific CGRP-mediated pathways without confounding off-target activities.

CGRP receptor antagonist selectivity off-target effects pharmacological tool

Optimal Research and Industrial Application Scenarios for MK-8825 (CAS 1380887-60-4)


In Vivo Rat Tool Compound for Investigating CGRP Receptor Function

MK-8825 is the premier choice for any study requiring a small molecule CGRP receptor antagonist for in vivo use in rats. Its potent rat receptor affinity (Ki = 17 nM) [1] and demonstrated oral bioavailability [1] make it uniquely suited for this purpose. Unlike clinical CGRP antagonists (e.g., telcagepant, MK-3207) which are poorly active in rodents [2], MK-8825 provides reliable target engagement, enabling robust investigations into CGRP biology in pain, migraine, and other conditions. Its improved physicochemical properties, including higher unbound fraction and aqueous solubility compared to MK-3207 [1], further enhance its suitability for consistent oral or parenteral dosing.

Mechanistic Studies of Migraine and Pain Using Validated Rat Models

For researchers investigating the role of CGRP in migraine pathophysiology or pain processing, MK-8825 is a validated tool with proven efficacy in relevant rat models. It has been shown to attenuate pain behaviors induced by cortical spreading depression (a model of migraine aura) [3] and to counteract nitroglycerin-induced hyperalgesia [4]. It also prevents nitroglycerin-evoked activation of spinal trigeminal neurons [5]. This body of evidence provides a strong foundation for using MK-8825 to explore novel therapeutic hypotheses or to validate new preclinical models of migraine and pain.

Comparative Pharmacology and Probe Selectivity Studies

MK-8825 is an essential comparator for studies aimed at distinguishing the specific role of the CGRP receptor from related receptors (e.g., AMY1, AM1, AM2) or for validating the selectivity of new chemical probes. Its high selectivity for the CGRP receptor against a broad panel of off-targets has been established [1][6]. In experiments where off-target activity could confound interpretation, the use of MK-8825 as a well-characterized, selective standard helps ensure that observed effects are specifically CGRP-mediated.

Chemical Biology and Target Validation in Rodent Models

In chemical biology programs aimed at validating the CGRP receptor as a therapeutic target in rodent models, MK-8825 is an indispensable asset. Its optimized profile for rats bridges the gap between high-affinity human CGRP antagonists and the need for an effective rodent tool. Using MK-8825 allows researchers to generate robust, translatable in vivo pharmacodynamic data that would be impossible to obtain with clinical CGRP antagonists that lack rodent activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-8825

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.